N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S2 and its molecular weight is 522.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research efforts have led to the synthesis of novel heterocyclic compounds derived from different starting materials, showcasing methodologies that could be applicable to the compound . For instance, the synthesis of new benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines as anti-inflammatory and analgesic agents highlights a route to developing potentially therapeutic agents from complex molecules (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Some synthesized compounds have been evaluated for their antimicrobial properties, suggesting a potential area of application for similar complex molecules. The creation of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antibacterial and antifungal activities, hinting at the possible utility of similar compounds in addressing microbial resistance (Hossan et al., 2012).
Novel Synthesis Methodologies
Exploration of new synthesis methodologies for creating complex heterocycles has been a focus of some studies, indicating potential synthetic routes that might be relevant for the target compound. For example, the utilization of Mn(III)/Cu(II)-mediated oxidative radical cyclization for generating erythrinanes from alpha-(methylthio)acetamides outlines a method for constructing polycyclic structures, which could be applicable in synthesizing related compounds (Chikaoka et al., 2003).
Crystal Structure Analysis
Investigations into the crystal structures of related compounds can provide insights into their potential interactions and functionalities. For instance, the crystal structure analysis of certain acetamide derivatives offers clues on molecular conformation and potential reactivity patterns, which could inform the design and synthesis of new compounds with desired properties (Subasri et al., 2016).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S2/c1-30-17-10-18(31-2)16(9-14(17)24)25-19(28)11-33-22-26-15-7-8-32-20(15)21(29)27(22)13-5-3-12(23)4-6-13/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJSNCXNVACOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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